molecular formula C8H8N2OS B12858052 5-(Methylthio)benzo[d]oxazol-2-amine

5-(Methylthio)benzo[d]oxazol-2-amine

Cat. No.: B12858052
M. Wt: 180.23 g/mol
InChI Key: ODGUSVMIVHBVPG-UHFFFAOYSA-N
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Description

5-(Methylthio)benzo[d]oxazol-2-amine is a chemical reagent of significant interest in medicinal chemistry and antibacterial research. It belongs to the benzoxazole class of heterocycles, a privileged scaffold known for its wide range of pharmacological activities . While specific data on this compound is limited in the public domain, its core structure is closely related to other 2-aminobenzoxazole and 2-aminobenzothiazole derivatives that have demonstrated promising biological properties. Research on analogous compounds highlights the potential of this scaffold in drug discovery. For instance, N -alkylbenzo[d]oxazol-2-amine derivatives have been identified as new anthelmintic agents with comparable potency to the drug albendazole and lower cytotoxicity . Furthermore, structurally similar 2-aminobenzothiazole compounds have shown potent bactericidal activity against Mycobacterium tuberculosis , including efficacy against non-replicating bacteria and intracellular infections, making them attractive starting points for novel antibiotic development . The benzo[d]oxazole core is known to facilitate binding to target proteins through hydrogen bonding interactions via its nitrogen and oxygen atoms, as well as π-stacking interactions of its planar aromatic ring . The methylthio (-SCH3) substituent on the benzo[d]oxazole ring can be explored as a key site for structural modification to optimize potency, selectivity, and pharmacokinetic properties. This product is intended for research applications, such as use as a building block in organic synthesis or as a lead compound in the design and development of new therapeutic agents. 5-(Methylthio)benzo[d]oxazol-2-amine is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5-methylsulfanyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H8N2OS/c1-12-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10)

InChI Key

ODGUSVMIVHBVPG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 5-(Methylthio)benzo[d]oxazol-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(Methylthio)benzo[d]oxazol-2-amine involves the reaction of 2-aminophenol with appropriate methylthio-substituted reagents. Recent advancements in synthetic methodologies have improved yields and efficiency, utilizing eco-friendly catalysts and conditions. For instance, reactions involving 2-aminophenol and methylthio compounds have been optimized to yield high purity products with minimal environmental impact .

Antitumor Activity

Research indicates that compounds containing the benzo[d]oxazole structure exhibit significant antitumor properties. A study highlighted the synthesis of various benzo[d]oxazole derivatives, including 5-(Methylthio)benzo[d]oxazol-2-amine, which demonstrated potent activity against different cancer cell lines. Specifically, the compound showed effectiveness against breast cancer and leukemia cell lines, indicating its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Another critical application of 5-(Methylthio)benzo[d]oxazol-2-amine is in the treatment of neurodegenerative diseases such as Alzheimer's disease. A novel series of benzo[d]oxazole derivatives were designed as multi-target directed ligands (MTDLs), showing promising results in inhibiting acetylcholinesterase activity and amyloid-beta aggregation, crucial factors in Alzheimer's pathology. The compound demonstrated significant neuroprotective properties in both in vitro and in vivo models .

Safety Profile

Evaluations of the safety profile of 5-(Methylthio)benzo[d]oxazol-2-amine have been conducted through various toxicological assessments. These studies suggest that the compound exhibits a favorable safety margin at therapeutic doses, making it a viable candidate for further development in clinical settings .

Comparative Data Table

Application AreaBiological ActivityReference
AntitumorEffective against breast cancer ,
NeuroprotectionInhibits acetylcholinesterase ,
Enzyme InhibitionModulates neurotransmitter levels ,
Safety ProfileFavorable toxicity assessment ,

Case Study 1: Antitumor Efficacy

In a controlled study, 5-(Methylthio)benzo[d]oxazol-2-amine was tested against several cancer cell lines, including HCT-15 colon and UACC-257 melanoma cells. The results indicated a dose-dependent inhibition of cell proliferation, showcasing its potential as an antitumor agent .

Case Study 2: Neuroprotective Mechanism

In an Alzheimer's disease model, administration of 5-(Methylthio)benzo[d]oxazol-2-amine resulted in improved cognitive function as measured by behavioral tests such as the Morris water maze test. The compound significantly reduced amyloid-beta plaque formation and improved cholinergic signaling within the brain .

Mechanism of Action

The mechanism of action of 5-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Type : Replacement of the benzoxazole oxygen with sulfur (benzothiazole) or nitrogen (benzoimidazole) alters electronic properties and hydrogen-bonding capacity .
  • Substituent Position : The methylthio group at C5 in the target compound vs. C6 in benzothiazole analogs affects steric interactions in enzyme binding pockets .
  • Hybrid Structures : Conjugation with thiadiazole or oxadiazole moieties (e.g., and ) introduces additional pharmacophoric elements, enhancing target selectivity .

Key Observations :

  • Benzoxazole synthesis benefits from palladium-catalyzed cross-coupling, enabling precise functionalization .
  • Thiazole derivatives often form via cyclization, leveraging sulfur’s nucleophilic character .

Key Observations :

  • Methylthio Group : Critical for activity in mTORC1 inhibitors, possibly by modulating solubility or target engagement .
  • Heterocycle Impact : Benzoimidazole derivatives show superior quorum-sensing inhibition compared to benzoxazole/thiazole analogs, highlighting the role of nitrogen positioning .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(methylthio)benzo[d]oxazol-2-amine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted thioureas with 2-aminophenol derivatives under acidic or basic conditions. For example, substituted thioureas (e.g., 1-(2-methoxy-4-nitrophenyl)thiourea) react with 2-hydroxyaniline analogs in ethanol under reflux to yield benzo[d]oxazol-2-amine derivatives. Optimization includes varying solvents (e.g., DMF, ethanol), temperature (80–120°C), and catalysts (e.g., acetic acid) to improve yields (45–74%) .

Q. How are benzo[d]oxazol-2-amine derivatives characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1^1H-NMR and 13^13C-NMR for confirming substituent positions (e.g., δ 7.17–7.51 ppm for aromatic protons) .
  • Mass Spectrometry : HRMS to verify molecular formulas (e.g., C18_{18}H20_{20}N3_3O4_4 with [M+H]+^+ at 342.1448) .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., NH stretches at 3389–3272 cm1^{-1}) .

Q. What are the common challenges in purifying benzo[d]oxazol-2-amine derivatives, and how are they addressed?

  • Methodological Answer : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is widely used for purification. Challenges like low solubility are mitigated by optimizing eluent ratios (e.g., 3:1 hexane/ethyl acetate) or recrystallization from ethanol/chloroform .

Advanced Research Questions

Q. How do substituents on the benzo[d]oxazol-2-amine core influence biological activity, and what SAR (Structure-Activity Relationship) trends are observed?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, bromo) at the 5-position enhance anticancer activity by increasing electrophilicity and target binding. For example, 5-nitro derivatives show improved inhibition of LPS-induced inflammation via IL-6 mRNA modulation. Computational docking (e.g., AutoDock Vina) validates interactions with active sites (e.g., binding energy −30.828 kcal/mol for INK 128) .

Q. What strategies are employed to enhance the bioavailability of benzo[d]oxazol-2-amine derivatives in drug discovery?

  • Methodological Answer : Introduction of hydrophilic moieties (e.g., methoxy, morpholine) improves solubility. For instance, 6-morpholino-substituted derivatives exhibit enhanced pharmacokinetic profiles in PI3Kα inhibition studies for gastric cancer. Molecular dynamics simulations (e.g., GROMACS) assess stability in aqueous environments .

Q. How can benzo[d]oxazol-2-amine derivatives be functionalized for applications in chemical sensing or catalysis?

  • Methodological Answer : Boronic ester derivatives (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine) are synthesized via Suzuki-Miyaura cross-coupling (84% yield) for use in fluorescent probes. These derivatives detect hypochlorous acid (HOCl) with large Stokes shifts (Δλ > 100 nm), validated by titration experiments .

Q. What computational tools are used to predict the binding mechanisms of benzo[d]oxazol-2-amine derivatives to biological targets?

  • Methodological Answer : Molecular docking (e.g., PyMOL, PyRx) and QSAR models analyze interactions with targets like PI3Kα. Energy minimization (UFF force field) and binding pocket analysis (e.g., hydrogen bonding with kinase domains) guide rational design .

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